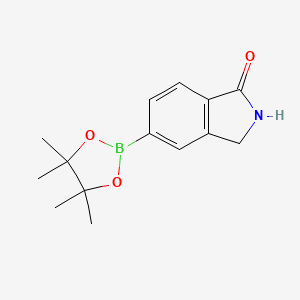

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one

Description

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)10-5-6-11-9(7-10)8-16-12(11)17/h5-7H,8H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLACMCLRELMFLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)NC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620749 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376584-62-2 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Oxoisoindoline-5-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions

- Reagents :

- 5-Bromoisoindolin-1-one (10 mmol)

- Bis(pinacolato)diboron (12 mmol)

- Potassium acetate (15 mmol)

- Palladium catalyst: PdCl₂(dppf)·CH₂Cl₂ (0.2 mmol)

- Solvent : Anhydrous 1,4-dioxane

- Temperature : 85°C

- Reaction Time : 15 hours

- Yield : Approximately 93.8%

Procedure

- Combine 5-bromoisoindolin-1-one, bis(pinacolato)diboron, potassium acetate, and PdCl₂(dppf)·CH₂Cl₂ in anhydrous dioxane.

- Heat the mixture at 85°C for 15 hours under an inert nitrogen atmosphere.

- After completion of the reaction, cool to room temperature and dilute with ethyl acetate.

- Wash the organic layer with brine and concentrate it under reduced pressure.

- Purify the residue by silica gel chromatography using a mixture of ethyl acetate and hexanes (1:1 v/v).

Characterization

- NMR (¹H) : Peaks at δ = 1.24 (s, 12H), 3.51 (s, 2H), 6.88 (d, J = 8.5 Hz, 1H), and 7.52–7.75 (m, 2H).

- Mass Spectrometry (MS) : $$ m/z $$ = 260 ([M+H]⁺).

Alternative Boronic Ester Formation

This method involves direct esterification of isoindolinone derivatives with boronic acids or esters.

Reaction Conditions

- Reagents :

- Isoindolinone precursor

- Pinacolborane or bis(pinacolato)diboron

- Catalyst : Palladium-based catalysts such as Pd(PPh₃)₄

- Base : Potassium carbonate or sodium tert-butoxide

- Solvent : Toluene or dioxane

- Temperature : Elevated temperatures (~100°C)

General Procedure

- Mix the isoindolinone precursor with pinacolborane in the presence of a palladium catalyst and base.

- Heat the reaction mixture under reflux conditions.

- After completion, purify the product via recrystallization or column chromatography.

Data Table for Key Reaction Parameters

| Parameter | Suzuki-Miyaura Coupling | Alternative Boronic Ester Formation |

|---|---|---|

| Catalyst | PdCl₂(dppf)·CH₂Cl₂ | Pd(PPh₃)₄ |

| Base | Potassium acetate | Potassium carbonate |

| Solvent | Anhydrous dioxane | Toluene |

| Temperature | 85°C | ~100°C |

| Reaction Time | ~15 hours | Variable (~12–24 hours) |

| Yield | ~93.8% | Moderate to high (~80–90%) |

Notes and Considerations

- Purity : The final product is typically purified using silica gel chromatography with solvent systems such as ethyl acetate/hexanes to achieve high purity (>96%).

- Inert Atmosphere : Reactions involving palladium catalysts and boronic esters should be conducted under nitrogen or argon to prevent oxidation.

- Solvent Choice : Solvents like dioxane are preferred due to their compatibility with palladium-catalyzed reactions; however, alternatives like toluene may also be used depending on availability.

- Base Selection : Strong bases such as potassium acetate or sodium tert-butoxide are crucial for activating the boron reagent.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boron-containing compound with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Substitution: It can participate in nucleophilic substitution reactions where the boron group is replaced by other functional groups.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.

Major Products

Aryl Boronates: From Suzuki-Miyaura reactions.

Boronic Acids: From oxidation reactions.

Substituted Isoindolinones: From nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one serves as a versatile intermediate in organic synthesis. It can be utilized in:

- Cross-coupling reactions : The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential for constructing complex organic molecules.

Pharmaceutical Development

The compound has potential applications in drug discovery and development due to its ability to modify biological activity:

- Bioactive compounds : Its derivatives may exhibit pharmacological properties that can be exploited for therapeutic purposes. For instance, modifications of isoindolinones have shown promise in anticancer and antimicrobial activities.

Materials Science

In materials science, this compound is used for the development of advanced materials:

- Organic Light Emitting Diodes (OLEDs) : The compound can be incorporated into OLEDs due to its electronic properties.

- Semiconductors : Its boron content enables the formation of semiconducting materials that can be used in electronic devices.

Catalysis

The presence of boron in the molecular structure allows for catalytic applications:

- Photocatalysis : The compound can act as a photocatalyst in various chemical reactions, including hydrogen generation from water splitting under light irradiation.

Case Studies

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one involves its ability to form stable boron-carbon bonds, which are crucial in various chemical reactions. The boron atom in the dioxaborolane group can interact with different molecular targets, facilitating reactions such as cross-coupling and substitution. These interactions are mediated by the electronic properties of the boron atom and the surrounding functional groups .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers on the Isoindolinone Ring

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one

- CAS : 1004294-80-7

- Key Difference : Boronate ester at the 6-position instead of 3.

- Molecular weight remains identical (259.1 g/mol), but electronic effects differ due to altered resonance in the isoindolinone ring .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

- CAS : 893441-85-5

- Key Difference : Indolin-2-one core (ketone at position 2) vs. isoindolin-1-one (ketone at position 1).

- Impact : The indolin-2-one derivative exhibits distinct hydrogen-bonding interactions, affecting solubility and crystallinity. Similar molecular weight (259.11 g/mol) but divergent pharmacokinetic properties .

Substituted Derivatives

2-Methyl-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one

- CAS : 1221239-09-3

- Key Difference: Methyl group at the 2-position of the isoindolinone ring.

- Impact : Increased steric bulk reduces reaction rates in cross-couplings but enhances metabolic stability. Molecular weight increases to 273.14 g/mol .

2-Cyclohexyl-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one

Heterocyclic Analogs

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran

- CAS : 519054-55-8

- Key Difference: Benzofuran core replaces isoindolinone.

- Impact : Enhanced electron-rich character accelerates oxidative addition in palladium-catalyzed reactions. Lower molecular weight (244.09 g/mol) and distinct solubility profile .

4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine

Comparative Data Table

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological properties, mechanisms of action, and applications in various fields.

- Molecular Formula : C14H18BNO3

- Molecular Weight : 251.11 g/mol

- CAS Number : 21955795

- Structure :

- The compound features a dioxaborolane moiety which is known for its reactivity in organic synthesis and potential biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The following sections detail the significant findings related to its pharmacological effects.

Anticancer Activity

Several studies have indicated that compounds containing boron can exhibit anticancer properties. The isoindolinone structure is known for its ability to interact with biological targets such as enzymes and receptors involved in cancer progression.

-

Mechanism of Action :

- Inhibition of Cell Proliferation : Research suggests that this compound may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) through the activation of caspases and modulation of Bcl-2 family proteins.

- Targeting Kinases : Preliminary studies indicate potential inhibition of specific kinases involved in tumor growth and metastasis.

- Case Studies :

Antimicrobial Activity

The antimicrobial properties of boron-containing compounds have been explored due to their ability to disrupt microbial cell membranes.

-

Mechanism of Action :

- The presence of the dioxaborolane moiety may enhance membrane permeability and disrupt cellular processes in bacteria and fungi.

- Research Findings :

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against MCF-7 cells | |

| Antibacterial | Inhibition of Staphylococcus aureus | |

| Antifungal | Activity against Candida species |

Mechanisms Under Investigation

Current research is focusing on elucidating the specific molecular pathways through which this compound exerts its effects:

- Signal Transduction Pathways : Investigating how this compound affects pathways such as MAPK and PI3K/Akt that are crucial for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Studies are examining whether this compound induces oxidative stress in cancer cells leading to apoptosis.

Q & A

Q. Table 1: Comparative Synthesis Routes

| Method | Catalyst | Solvent | Purity (%) | Reference |

|---|---|---|---|---|

| Direct Borylation | Pd(dppf)Cl₂ | Dioxane | 96.0 | |

| Suzuki Coupling | Pd(PPh₃)₄ | THF | >95.0 |

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

NMR Spectroscopy:

- ¹¹B NMR to confirm boronate ester formation (δ ~30 ppm).

- ¹H/¹³C NMR to verify substitution patterns on the isoindolinone core .

Chromatography: GC or HPLC to assess purity (>95% required for cross-coupling reactions) .

Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₆H₂₀BNO₃: calc. 301.15, found 301.14) .

Advanced: How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this boronate?

Methodological Answer:

Optimization requires systematic variation of:

- Catalyst Systems: Pd(PPh₃)₄ vs. PdCl₂(dtbpf) for sterically hindered substrates .

- Solvent Polarity: DMF enhances solubility of polar intermediates, while toluene minimizes side reactions .

- Base Selection: K₂CO₃ vs. Cs₂CO₃ for pH-sensitive substrates ( uses NaOAc in acetic acid) .

Experimental Design Tip: Use a fractional factorial design to test interactions between variables (e.g., 2⁴ design for catalyst, solvent, base, temperature) .

Advanced: How can researchers address instability or decomposition during storage?

Methodological Answer:

Decomposition is often due to hydrolysis of the boronate ester. Mitigation strategies include:

- Storage Conditions: Argon atmosphere, desiccated at –20°C (as per ’s cold storage recommendations) .

- Stabilizers: Add 1–5% triethylamine to neutralize trace acids in solvents .

- Monitoring: Regular NMR or FTIR checks for B-O bond integrity (shift in ¹¹B NMR indicates degradation) .

Advanced: How can computational modeling guide the design of derivatives for targeted applications?

Methodological Answer:

- DFT Calculations: Predict regioselectivity in cross-coupling by analyzing frontier molecular orbitals (HOMO/LUMO) of the boronate and aryl halides .

- Molecular Dynamics: Simulate solvent effects on reaction kinetics (e.g., THF vs. DMSO) .

- Docking Studies: For biomedical applications, model interactions with biological targets (e.g., kinase inhibitors) using AutoDock Vina .

Advanced: How should researchers resolve contradictions in reported reactivity data?

Methodological Answer:

Contradictions (e.g., variable yields in cross-coupling) may arise from:

Q. Table 2: Troubleshooting Reactivity Issues

| Issue | Diagnostic Test | Solution |

|---|---|---|

| Low Yield | GC-MS for byproducts | Switch to PdCl₂(AmPhos) catalyst |

| Decomposition | ¹¹B NMR | Add stabilizers (e.g., BHT) |

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats (mandatory per and ) .

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- Waste Disposal: Segregate boron-containing waste for professional treatment (e.g., incineration) .

Advanced: How to design a study linking this compound’s structure to its electronic properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.